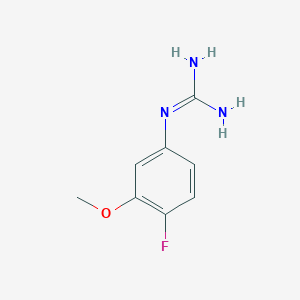
2-(4-Methyl-1-naphthyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1-naphthyl)imidazole-5-methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a naphthyl group, which is a derivative of naphthalene, and a methanol group attached to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-1-naphthyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve multi-component reactions, where α-azido chalcones, aryl aldehydes, and anilines are used in the presence of erbium triflate as a catalyst . This method ensures high yields and functional group tolerance, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methyl-1-naphthyl)imidazole-5-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using tert-butylhydroperoxide (TBHP) as an oxidant.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often use halogenating agents such as N-bromosuccinimide (NBS) under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce halogen atoms into the molecule.
Scientific Research Applications
2-(4-Methyl-1-naphthyl)imidazole-5-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(4-Methyl-1-naphthyl)imidazole-5-methanol exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial cells. The compound’s structure allows it to interact with specific proteins, disrupting their function and leading to the desired biological effect .
Comparison with Similar Compounds
- Imidazole-4-methanol
- 4-Methylimidazole-5-methanol
- 5-Methyl-1H-imidazole-4-methanol
Comparison: Compared to these similar compounds, 2-(4-Methyl-1-naphthyl)imidazole-5-methanol is unique due to the presence of the naphthyl group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other imidazole derivatives and contributes to its versatility in various applications .
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
[2-(4-methylnaphthalen-1-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C15H14N2O/c1-10-6-7-14(13-5-3-2-4-12(10)13)15-16-8-11(9-18)17-15/h2-8,18H,9H2,1H3,(H,16,17) |
InChI Key |
DARAMVOWKBEPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=NC=C(N3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


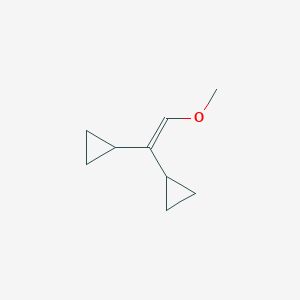

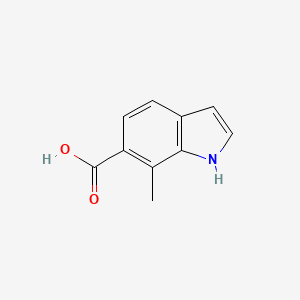
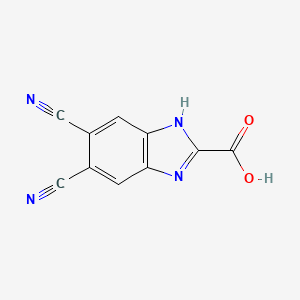


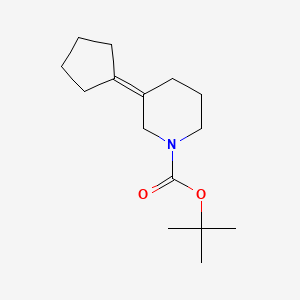
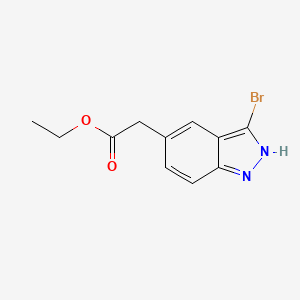
![2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13688800.png)
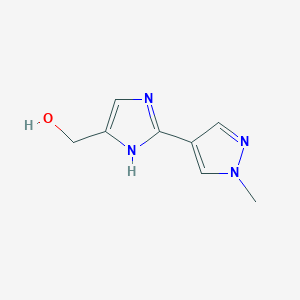
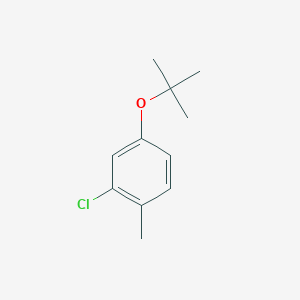
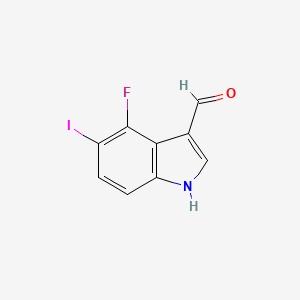
![8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688816.png)
